Cas no 92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid)

4'-Nitro1,1'-biphenyl-4-carboxylic Acid structure
92-89-7 structure
商品名:4'-Nitro1,1'-biphenyl-4-carboxylic Acid
CAS番号:92-89-7
MF:C13H9NO4
メガワット:243.214863538742
MDL:MFCD00043911
CID:806763
PubChem ID:66723

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
    • [1,1'-Biphenyl]-4-carboxylicacid, 4'-nitro-
    • 4-(4-nitrophenyl)benzoic acid
    • 4-carboxy-4'-nitrobiphenyl
    • 4-Nitro-4'-biphenylcarboxylic acid
    • 4'-Nitro-biphenyl-4-carbonsaeure
    • 4'-Nitro-biphenyl-4-carboxylic acid
    • 4'-Nitrodiphenyl-4-carboxylic acid
    • 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid
    • 4'-Nitrobiphenyl-4-carboxylic acid
    • [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
    • 4-(4'-nitrophenyl)benzoic acid
    • (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-
    • 4'-Nitro(1,1'-biphenyl)-4-carboxylic acid
    • NSC210796
    • PubChem10301
    • 4-Biphenylcarboxylic acid, 4′-nitro- (6CI, 7CI, 8CI)
    • 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid (ACI)
    • 4-Carboxy-4′-nitrobiphenyl
    • 4-Nitro-4′-biphenylcarboxylic acid
    • 4′-Nitro-1,1′-biphenyl-4-carboxylic acid
    • 4′-Nitrobiphenyl-4-carboxylic acid
    • NSC 210796
    • EINECS 202-201-0
    • CS-0157586
    • EU-0067976
    • BDBM50060973
    • CHEMBL109066
    • NSC-210796
    • LM5ZA4XV5M
    • 4''-Nitro-biphenyl-4-carboxylic acid
    • Oprea1_448442
    • 4-Biphenylcarboxylic acid, 4'-nitro-
    • A10919
    • AKOS001593415
    • 4-nitro-4'-biphenyl carboxylic acid
    • 92-89-7
    • MFCD00043911
    • 4'-Nitro-[1,1'-biphenyl]-4-carboxylicacid
    • SCHEMBL628405
    • 4'-nitro[1,1-biphenyl]-4-carboxylic acid
    • 4 inverted exclamation mark -Nitrobiphenyl-4-carboxylic Acid
    • [1, 4'-nitro-
    • SY064945
    • DTXSID6059073
    • 4'-nitro-1,1'-biphenyl-4-carboxylic acid
    • 3X-0716
    • NS00039502
    • 4'-Nitro1,1'-biphenyl-4-carboxylic Acid
    • MDL: MFCD00043911
    • インチ: 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)
    • InChIKey: LYINHPAEAYJDIR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(C2C=CC([N+](=O)[O-])=CC=2)=CC=1)O

計算された属性

  • せいみつぶんしりょう: 243.05300
  • どういたいしつりょう: 243.053158
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 350°
  • ふってん: 450.2±28.0 °C at 760 mmHg
  • フラッシュポイント: 194.2±12.5 °C
  • 屈折率: 1.637
  • PSA: 83.12000
  • LogP: 3.48320
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

4'-Nitro1,1'-biphenyl-4-carboxylic Acid セキュリティ情報

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044317-500mg
4'-Nitro1,1'-biphenyl-4-carboxylic Acid
92-89-7 >95%
500mg
2876.0CNY 2021-07-13
eNovation Chemicals LLC
D519670-5g
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
92-89-7 97%
5g
$1785 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N92830-5g
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
92-89-7 95%
5g
¥168.0 2024-07-19
abcr
AB157689-10 g
4'-Nitro[1,1'-biphenyl]-4-carboxylic acid; .
92-89-7
10g
€229.40 2022-06-11
TRC
N494775-1g
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid
92-89-7
1g
$ 170.00 2022-06-03
Fluorochem
080150-1g
4'-Nitrobiphenyl-4-carboxylic acid
92-89-7 95%
1g
£67.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044317-5g
4'-Nitro1,1'-biphenyl-4-carboxylic Acid
92-89-7 >95%
5g
15476.0CNY 2021-07-05
TRC
N494775-250mg
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid
92-89-7
250mg
$69.00 2023-05-17
TRC
N494775-1000mg
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid
92-89-7
1g
$207.00 2023-05-17
Alichem
A019117592-10g
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
92-89-7 95%
10g
$346.50 2023-08-31

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
リファレンス
Preparation of siaololigosaccharides as antagonist for both E- and P-selectins
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  FibreCat 1007 Solvents: Ethanol ,  1,2-Dimethoxyethane ,  Water ;  rt → 60 °C; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Catalysts: Diethanolamine (polystyrene bound) ,  Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ;  18 h, rt
リファレンス
Minimization of palladium content in Suzuki cross-coupling reactions
Tye, Heather; Whittaker, Mark; Ramdeehul, Shailesh, Combinatorial Chemistry & High Throughput Screening, 2006, 9(9), 703-710

合成方法 3

はんのうじょうけん
1.1 Reagents: Nitric acid ;  1 h, cooled
リファレンス
Preparation of biphenyl-4-yl amino acid derivatives for the treatment of obesity
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Nitric acid
リファレンス
Thermodynamic properties of nitro derivatives of diphenyl ether and biphenyl
Tkachenko, Ekaterina S.; Druzhinina, Anna I.; Avramenko, Natal'ya V.; Varushchenko, Raisa M.; Emelina, Anna L.; et al, Vestnik Moskovskogo Universiteta, 2011, 52(5), 341-351

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  rt; rt → 80 °C; 6 h, 80 °C
リファレンス
Preparation of oligosaccharide glycomimetic antagonists as E- and P-selectin modulators
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium chloride Solvents: Tetrahydrofuran ;  6 h, rt → 80 °C
リファレンス
Preparation of oligosaccharides and conjugates thereof for the treatment of Pseudomonas bacteria infection
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Water ;  rt → reflux
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  overnight, heated
1.3 Reagents: Hydrogen ion Solvents: Water ;  acidified
リファレンス
Preparation of methionine derivatives as inhibitors of protein isoprenyl transferases
, United States, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: 2491671-54-4 Solvents: Methanol ;  1.5 MPa, rt → 55 °C; 12 h, 1.5 MPa, 55 °C
リファレンス
Micro/mesoporous conjugated fluorinated iron-porphyrin polymer: porosity and heterogeneous catalyst for oxidation
Dong, Anwang; Wang, Dongxu; Dai, Tingting; Chen, Qi; Feng, Lijuan; et al, Advanced Composites and Hybrid Materials, 2018, 1(4), 696-704

合成方法 9

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
リファレンス
Preparation of hetero-bifunctional naphthalene and glycomimetic compounds for selectin inhibition
, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 11
1.2 Reagents: Sodium hypochlorite ;  20 min, 60 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide ;  pH 10 - 11
リファレンス
Synthesis method for reduction of vat yellow F3GC
, China, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Pyridine ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → reflux; overnight, reflux
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
リファレンス
Preparation of amino acid derivatives as inhibitors of protein isoprenyl transferases
, United States, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 6 h, 80 °C
リファレンス
Compounds and methods for inhibiting selectin-mediated function
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Preparation of substituted N-[(aminoiminomethyl or aminomethyl)phenyl]propyl amides as Factor Xa inhibitors
, United States, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  overnight, reflux
リファレンス
Preparation of tetrahydro-isoquinolines as copper chelators useful in therapy of Alzheimer's and Wilson's diseases
, European Patent Organization, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  48 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA)
Venkatraj, Muthusamy; Messagie, Jonas; Joossens, Jurgen; Lambeir, Anne-Marie; Haemers, Achiel; et al, Bioorganic & Medicinal Chemistry, 2012, 20(4), 1557-1568

合成方法 16

はんのうじょうけん
1.1 Reagents: Nitric acid ;  cooled; 1 h, cooled
1.2 Solvents: Ethanol ;  2 h, reflux
リファレンス
Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents
Lu, Chenshu; Tang, Ke; Li, Yan; Li, Peng; Lin, Ziyun; et al, European Journal of Medicinal Chemistry, 2014, 77, 351-360

合成方法 17

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 22 h, rt
リファレンス
Photoactivatable HNO-releasing compounds using the retro-Diels-Alder reaction
Adachi, Yusuke; Nakagawa, Hidehiko; Matsuo, Kazuya; Suzuki, Takayoshi; Miyata, Naoki, Chemical Communications (Cambridge, 2008, (41), 5149-5151

合成方法 18

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladate(2-), [[3,3′-[1,4-butanediylbis[(imino-κN)methylene]]bis[4-(hydroxy-κO)… Solvents: Water ;  2 h, 80 °C
リファレンス
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and Air
Bunda, Szilvia ; Udvardy, Antal ; Voronova, Krisztina ; Joo, Ferenc, Journal of Organic Chemistry, 2018, 83(24), 15486-15492

合成方法 19

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol ,  Water ;  2 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water ;  neutralized
リファレンス
Synthesis and luminescence properties of biphenyl-type firefly luciferin analogs with a new, near-infrared light-emitting bioluminophore
Miura, Chihiro; Kiyama, Masahiro; Iwano, Satoshi; Ito, Kazuto; Obata, Rika; et al, Tetrahedron, 2013, 69(46), 9726-9734

合成方法 20

はんのうじょうけん
1.1 Reagents: Nitric acid Solvents: Water ;  1 h, cooled
リファレンス
Preparation of biphenyl-4-ylcarbonyl amino acid derivatives for the treatment of obesity
, World Intellectual Property Organization, , ,

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Raw materials

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Preparation Products

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 関連文献

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